1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE
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Overview
Description
1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE is a complex organic compound characterized by the presence of difluorophenyl, methoxy, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the difluorophenyl intermediate:
Methoxy and thiophene group attachment: The methoxy and thiophene groups are introduced through nucleophilic substitution reactions, often using reagents like sodium methoxide and thiophene derivatives.
Sulfonamide formation: The final step involves the formation of the sulfonamide group, typically through the reaction of the intermediate with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, thiophene derivatives, and methanesulfonyl chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting or activating their function, leading to a biological response.
Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and differentiation.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[(thiophen-3-yl)methoxy]ethyl]-1H-imidazole Hydrochloride: A compound with similar structural features, used as an antifungal agent.
3,5-Difluoroacetophenone: Another difluorophenyl compound, used as an intermediate in organic synthesis.
Uniqueness
1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its difluorophenyl group enhances its stability and lipophilicity, while the methoxy and thiophene groups contribute to its versatility in chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3S2/c1-20-14(11-2-3-21-8-11)7-17-22(18,19)9-10-4-12(15)6-13(16)5-10/h2-6,8,14,17H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDDTBIVSDAPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)CC1=CC(=CC(=C1)F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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